Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 2-hydroxypropan-2-yl reagents. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and 2-hydroxypropan-2-yl groups. These groups confer distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, with the CAS number 1257293-79-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Purity : ≥97%
This compound belongs to the class of heterocyclic building blocks and has been synthesized for various applications in pharmacology and medicinal chemistry .
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can exhibit inhibitory effects on various enzymes. For instance, the inhibition of mushroom tyrosinase has been a focal point due to its implications in skin pigmentation disorders and cosmetic applications. Compounds that share structural similarities have demonstrated competitive inhibition against tyrosinase, which is crucial for melanin production .
2. Antimicrobial Properties
Preliminary studies suggest that azetidine derivatives may possess antimicrobial properties. The structural features of this compound could contribute to its effectiveness against certain bacterial strains, although specific data on this compound remains limited.
3. Potential Neuroprotective Effects
There is emerging evidence suggesting that related compounds may exhibit neuroprotective effects. For example, some tert-butyl derivatives have shown promise in reducing oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of azetidine derivatives:
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(4,5)14/h8,14H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIZAKBLSIACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132978 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-79-0 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.